molecular formula C11H15NOS B2498305 3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine CAS No. 2044773-72-8

3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine

Cat. No.: B2498305
CAS No.: 2044773-72-8
M. Wt: 209.31
InChI Key: FVMNADLIXXWLNU-UHFFFAOYSA-N
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Description

3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine is a chemical compound with the molecular formula C₁₁H₁₅NOS and a molecular weight of 209.31 g/mol . It is also known by its IUPAC name, 3-(4-(methylthio)phenyl)tetrahydrofuran-3-amine . This compound is characterized by the presence of an oxolane ring (tetrahydrofuran) attached to a phenyl group substituted with a methylsulfanyl group.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)oxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-14-10-4-2-9(3-5-10)11(12)6-7-13-8-11/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMNADLIXXWLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2(CCOC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine typically involves the following steps:

Chemical Reactions Analysis

3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in the treatment of diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine can be compared with other similar compounds, such as:

    3-[4-(Methylsulfanyl)phenyl]oxolan-2-amine: Similar structure but with the amine group at a different position on the oxolane ring.

    3-[4-(Methylsulfanyl)phenyl]oxolan-3-ol: Similar structure but with a hydroxyl group instead of an amine group.

    3-[4-(Methylsulfanyl)phenyl]oxolan-3-thiol: Similar structure but with a thiol group instead of an amine group.

Biological Activity

3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxolane (tetrahydrofuran) ring structure substituted with a methylsulfanyl group and a phenyl moiety. Its molecular formula is C11_{11}H15_{15}NOS, with a molecular weight of approximately 215.31 g/mol. The presence of the methylsulfanyl group is significant as it may enhance the compound's lipophilicity and biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including kinases and proteases, which play critical roles in cell signaling pathways related to cancer and inflammation .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

A significant area of investigation is the anticancer potential of this compound. Research has demonstrated that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that certain structural analogs possess cytotoxic effects against various cancer cell lines, including breast and prostate cancer .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : In vitro studies have reported that certain derivatives exhibit potent antibacterial activity, outperforming conventional antibiotics like ampicillin. For example, one study indicated minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL against sensitive bacterial strains .
BacteriaMIC (mg/mL)MBC (mg/mL)
E. coli0.0040.008
S. aureus0.0150.030
B. cereus0.0150.030

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties of this compound, which could be beneficial in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal highlighted the efficacy of similar compounds in inhibiting cell proliferation in various cancer models. The results showed a dose-dependent response with significant reduction in cell viability at higher concentrations .
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy of derivatives related to this compound against clinical isolates of bacteria showed promising results, indicating its potential as an alternative therapeutic agent in combating resistant strains .

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